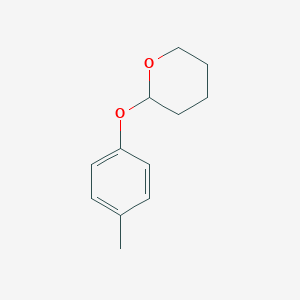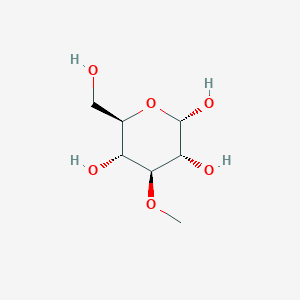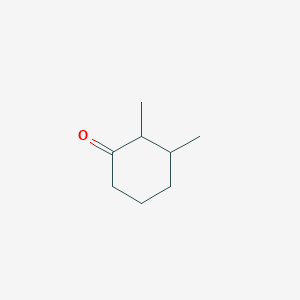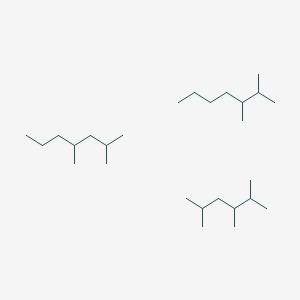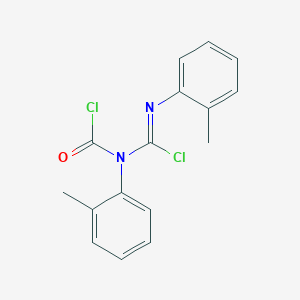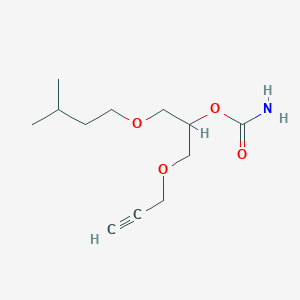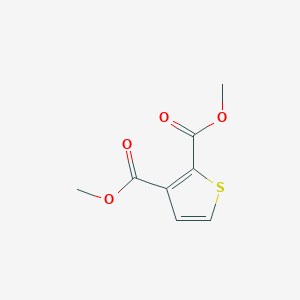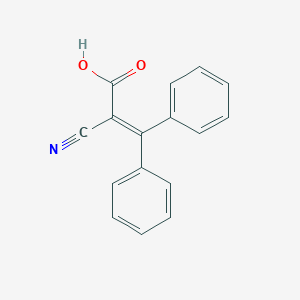
2-Cyano-3,3-Diphenylacrylsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Cyano-3,3-diphenylacrylic acid derivatives and related compounds often involves copper(I)-catalyzed 1,3-dipolar cycloadditions and reactions with nitrogen and sulfur nucleophiles. Techniques like the Mitsunobu reaction and the Gewald-3CR variation are commonly employed to introduce functional groups and construct complex heterocyclic derivatives, showcasing the compound's synthetic versatility (Tornøe, Christensen, & Meldal, 2002) (Sallam, Elgubbi, & El‐Helw, 2020) (Wang, Kim, & Dömling, 2010).
Molecular Structure Analysis
The molecular structure of 2-Cyano-3,3-diphenylacrylic acid derivatives has been analyzed through various computational and experimental techniques, revealing insights into their conformational preferences and structural characteristics. For instance, the theoretical analysis of its derivatives highlights the impact of substituents on the molecule's conformation and electronic properties, facilitating its application in fields like optoelectronics (Fonkem, Ejuh, Nya, Kamsi, & Ndjaka, 2019).
Chemical Reactions and Properties
2-Cyano-3,3-diphenylacrylic acid undergoes various chemical reactions, including cycloadditions, nucleophilic substitutions, and more, leading to the formation of heterocyclic compounds, dyes, and other functional materials. Its reactivity towards different nucleophiles under various conditions demonstrates its utility in synthesizing complex molecules (Lugovik, Eltyshev, Benassi, & Belskaya, 2017).
Physical Properties Analysis
The physical properties of 2-Cyano-3,3-diphenylacrylic acid and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are often determined through experimental studies, including X-ray crystallography and solubility tests, to understand the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of 2-Cyano-3,3-diphenylacrylic acid, including acidity, reactivity with various chemical reagents, and stability under different conditions, are essential for its application in synthetic chemistry. Studies have explored its reactivity patterns, highlighting the influence of the cyano and diphenyl groups on its chemical behavior and the synthesis of novel compounds with potential application in various industries (Sarkar, Saha, Ghosh, & Mukhopadhyay, 2023).
Wissenschaftliche Forschungsanwendungen
Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-Cyano-3,3-Diphenylacrylsäure:
Metabolomics
This compound (CDA) wird in der Metabolomics verwendet, um die Stoffwechselwege und -interaktionen in biologischen Systemen zu untersuchen. Als Metabolit von Octocrylen hilft es, das metabolische Schicksal von Sonnenschutzmitteln und deren systemische Verfügbarkeit nach dermaler Exposition zu verstehen .
Kosmetik und Sonnenschutzmittelformulierungen
CDA ist ein Hauptmetabolit von Octocrylen, einer organischen Verbindung, die in Sonnenschutzmitteln verwendet wird, um UVB- und kurzwelliges UVA-Licht zu absorbieren. Seine Rolle in Kosmetika ist entscheidend für die Verbesserung der Wirksamkeit und Sicherheit von Sonnenschutzprodukten. Die Forschung konzentriert sich auf seine Stabilität, Hautpermeabilität und das potenzielle Ansammeln im Körper .
Krebsforschung
In der Krebsforschung wird CDA auf sein Potenzial als selektiver Cyclooxygenase-2 (COX-2)-Inhibitor untersucht. COX-2-Inhibitoren sind in der Krebstherapie von Bedeutung, da sie Entzündungen und Tumorwachstum reduzieren. Die Eigenschaften von CDA werden untersucht, um neue Krebsmedikamente mit weniger Nebenwirkungen zu entwickeln .
Pharmazeutische Entwicklung
Die chemische Struktur von CDA macht es zu einer wertvollen Verbindung in der pharmazeutischen Forschung. Es wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich entzündungshemmender und schmerzlindernder Eigenschaften. Seine Fähigkeit, bestimmte Enzyme und Stoffwechselwege zu hemmen, ist von besonderem Interesse in der Medikamentenentwicklung .
Analytische Chemie
In der analytischen Chemie wird CDA als Referenzstandard für die Quantifizierung und Analyse verwandter Verbindungen verwendet. Seine genau definierten chemischen Eigenschaften machen es für die Hochleistungsflüssigkeitschromatographie (HPLC) und andere analytische Techniken geeignet und gewährleisten so genaue und zuverlässige Ergebnisse .
Umwelttoxikologie
Die Forschung in der Umwelttoxikologie untersucht die Auswirkungen von CDA und seiner Ausgangssubstanz Octocrylen auf Ökosysteme. Studien konzentrieren sich auf seine Persistenz, Bioakkumulation und potenzielle toxische Wirkungen auf Wasserlebewesen. Das Verständnis dieser Faktoren ist wichtig für die Bewertung von Umweltrisiken und die Einhaltung von Vorschriften .
Dermatologische Studien
CDA ist auch in der dermatologischen Forschung von Bedeutung, insbesondere bei der Untersuchung der Hautpermeabilität und der Auswirkungen von UV-Filtern auf die Hautgesundheit. Seine Rolle im Metabolismus von Sonnenschutzmitteln liefert Einblicke in die langfristige Sicherheit und Wirksamkeit topischer Anwendungen .
Chemische Synthese und Reaktionen
In der organischen Chemie wird CDA als Baustein für die Synthese verschiedener Verbindungen verwendet. Seine Reaktivität und Stabilität machen es zu einem wichtigen Zwischenprodukt bei der Synthese von Pharmazeutika, Agrochemikalien und anderen Feinchemikalien. Die Forschung untersucht neue Synthesewege und Anwendungen von CDA in chemischen Reaktionen .
Wirkmechanismus
Target of Action
2-Cyano-3,3-diphenylacrylic acid (CDA) is a primary metabolite of Octocrylene . Octocrylene is an organic sunscreen that functions by absorbing UVB radiation and short UVA wavelengths, commonly utilized in cosmetics for sun protection .
Mode of Action
The compound’s mode of action is primarily through its interaction with UV radiation. As a metabolite of Octocrylene, CDA contributes to the absorption of UVB radiation and short UVA wavelengths .
Biochemical Pathways
Within the human body, Octocrylene, a non-polar compound, undergoes metabolism to become a water-soluble metabolite 2-cyano-3,3-diphenylacrylic acid . This transformation allows the compound to be excreted through the kidneys .
Pharmacokinetics
The pharmacokinetics of CDA involves its systemic availability after dermal exposure . It exhibits prolonged systemic availability, which may accumulate in the body . The compound is excreted through the kidneys .
Result of Action
The result of CDA’s action is its contribution to the protective effects of Octocrylene-based sunscreens. By absorbing UVB radiation and short UVA wavelengths, it helps prevent skin damage caused by UV radiation .
Action Environment
The action of CDA is influenced by environmental factors such as sunlight exposure. Its efficacy as a UV-absorbing agent is directly related to the intensity of UV radiation in the environment . Its stability may also be affected by factors such as temperature and pH .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyano-3,3-diphenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXIZXFGQGKZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431611 | |
| Record name | 2-cyano-3,3-diphenylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10380-41-3 | |
| Record name | 2-Cyano-3,3-diphenyl-2-propenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-cyano-3,3-diphenylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYANO-3,3-DIPHENYL-2-PROPENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ7EUJ2L2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 2-cyano-3,3-diphenylacrylic acid and its derivatives?
A1: Research indicates that 2-cyano-3,3-diphenylacrylic acid derivatives have shown potential in two main areas:
- UV absorbers: Esters of 2-cyano-3,3-diphenylacrylic acid, particularly with C6-C18 alkyl or C5-C8 cycloalkyl groups, exhibit strong UV absorption properties. [] These esters are suitable for protecting human skin from harmful UV radiation and preventing color fading in textile materials. []
- Fungicidal agents: Organotin esters of 2-cyano-3,3-diphenylacrylic acid have demonstrated fungicidal activity. [] This property suggests potential applications in agriculture or material protection.
Q2: What is known about the thermal stability of 2-cyano-3,3-diphenylacrylic acid esters?
A2: Organotin esters of 2-cyano-3,3-diphenylacrylic acid are known to undergo decarboxylation upon heating. [] This thermal decomposition leads to the formation of corresponding organotin olefins. [] While the exact decomposition temperatures are not specified in the provided abstracts, this information highlights the importance of considering thermal stability when utilizing these esters in applications involving elevated temperatures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

